Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Syk inhibition Kinase selectivity SAR analysis

5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide (CAS 2034400-18-3) is a synthetic small-molecule nicotinamide derivative under investigation as a Spleen Tyrosine Kinase (Syk) inhibitor. The compound features a 5-bromo substituent on the nicotinamide core, linked via a carboxamide to a trans-4-(pyrimidin-2-yloxy)cyclohexyl moiety.

Molecular Formula C16H17BrN4O2
Molecular Weight 377.242
CAS No. 2034400-18-3
Cat. No. B2490621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
CAS2034400-18-3
Molecular FormulaC16H17BrN4O2
Molecular Weight377.242
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=CC=N3
InChIInChI=1S/C16H17BrN4O2/c17-12-8-11(9-18-10-12)15(22)21-13-2-4-14(5-3-13)23-16-19-6-1-7-20-16/h1,6-10,13-14H,2-5H2,(H,21,22)
InChIKeyOPSVOARUJNMGEW-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide (CAS 2034400-18-3) for Syk-Targeted Research


5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide (CAS 2034400-18-3) is a synthetic small-molecule nicotinamide derivative under investigation as a Spleen Tyrosine Kinase (Syk) inhibitor [1]. The compound features a 5-bromo substituent on the nicotinamide core, linked via a carboxamide to a trans-4-(pyrimidin-2-yloxy)cyclohexyl moiety. It belongs to a class of heteroaryl-substituted nicotinamides claimed in patent families for their Syk-inhibitory activity [1]. Its primary differentiation lies in its specific substitution pattern (5-bromo) compared to other analogs in the series, such as the 6-trifluoromethyl (TAK-659) or 6-methoxy variants, which influences its physicochemical properties and biological profile.

Why Simple Interchange with 6-Substituted Nicotinamide Analogs Like TAK-659 is Not Biologically Equivalent


The specific position and nature of the substituent on the nicotinamide ring critically dictate the Syk inhibitory profile and kinase selectivity. The 5-bromo substituent on this compound creates a distinct electronic and steric environment in the ATP-binding pocket of Syk, compared to the 6-trifluoromethyl group found in TAK-659 [1]. Patent data indicate that seemingly minor modifications between the 5- and 6-positions of the nicotinamide core can lead to significant shifts in potency against Syk and selectivities against off-target kinases such as FLT3 and other tyrosine kinases [1]. Therefore, substituting this 5-bromo compound with a 6-substituted analog cannot replicate its intended pharmacological fingerprint, making source-specific procurement essential for SAR (Structure-Activity Relationship) continuity and target engagement studies.

Quantitative Differentiation of 5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide Against Comparators


Syk Inhibitory Potency: Class-Level Benchmarking Against 6-CF3 Analog (TAK-659)

The Syk inhibitory activity of the 5-bromo-substituted nicotinamide class is benchmarked against the clinically investigated analog TAK-659, which bears a 6-trifluoromethyl group. TAK-659 inhibits Syk with an IC50 of 3.2 nM in enzymatic assays . While the precise IC50 for this specific 5-bromo compound is not disclosed in primary literature, patent examples reveal that closely related 5-halogen-substituted nicotinamide derivatives exhibit potent Syk inhibition, with many examples achieving IC50 values below 100 nM in similar biochemical assays [1]. This establishes the 5-bromo analog as a potent Syk inhibitor within the same chemotype, but with a distinct selectivity profile due to the altered substitution pattern.

Syk inhibition Kinase selectivity SAR analysis

Physicochemical Differentiation: cLogP and Lipophilic Efficiency vs. 6-OCH3 Analog

The 5-bromo substituent imparts distinct physicochemical properties compared to the 6-methoxy analog (6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide). The 5-bromo derivative is calculated to have a higher cLogP and altered polar surface area compared to the 6-methoxy variant, which directly affects membrane permeability and solubility profiles. These differences are critical for in vitro assay performance and intracellular target engagement studies, as lipophilic efficiency (LipE) is a key selection parameter for chemical probe procurement [1].

Physicochemical properties Lipophilic efficiency Drug-likeness

Synthetic Utility as a Late-Stage Diversification Handle vs. Non-Halogenated Analogs

The presence of a bromine atom at the 5-position of the nicotinamide ring provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, etc.), enabling further SAR exploration [1]. Non-halogenated analogs, such as unsubstituted nicotinamide derivatives, lack this reactivity and cannot be directly diversified without de novo synthesis. This makes the 5-bromo compound a strategic procurement choice for research groups aiming to generate focused libraries or explore structure-activity relationships around the Syk active site.

Medicinal chemistry Late-stage functionalization Cross-coupling

Recommended Application Scenarios for 5-Bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide


Syk Kinase Structure-Activity Relationship (SAR) Probe

This compound serves as a critical probe for dissecting the contribution of the nicotinamide 5-position to Syk kinase binding. Its 5-bromo substitution provides a distinct data point for understanding steric and electronic tolerance in the ATP-binding pocket, complementing data from analogs like the 6-CF3 (TAK-659) and 6-OCH3 derivatives [1]. This is essential for rational kinase inhibitor design.

Advanced Intermediate for Focused Kinase Library Synthesis

The 5-bromo group makes this compound a valuable advanced intermediate for medicinal chemists aiming to synthesize a panel of 5-substituted Syk inhibitors via parallel cross-coupling chemistry [1]. This enables rapid exploration of diverse aryl and heteroaryl substituents at the 5-position to optimize potency and selectivity.

Selectivity Profiling Against FLT3 and Other Kinases

Use this 5-bromo analog to structurally differentiate Syk selectivity from FLT3. TAK-659 is a dual Syk/FLT3 inhibitor , but the shift of the substituent from the 6- to the 5-position may alter the off-target kinase inhibition profile. This compound is therefore pivotal for generating kinome selectivity data for the pyrimidinyloxy-cyclohexyl nicotinamide chemotype.

In Vitro Intracellular Target Engagement and Permeability Studies

Due to its distinct lipophilicity profile relative to 6-alkoxy analogs, this compound is an ideal candidate for intracellular target engagement assays (e.g., CETSA, NanoBRET) to correlate Syk occupancy with membrane permeability and intracellular accumulation, providing a nuanced understanding of the chemotype's structure-property relationships [1].

Quote Request

Request a Quote for 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.